molecular formula C14H14N2O B12890511 3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one

3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one

Cat. No.: B12890511
M. Wt: 226.27 g/mol
InChI Key: UICKPBYBCSMWOW-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one is a heterocyclic compound with a unique structure that combines a pyrrole ring with a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl phenylacetate with a suitable amine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrole ring can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6-Tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
  • 1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione
  • 1,4-Bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione

Uniqueness

3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-ethyl-6-phenyl-2,3-dihydropyrrolo[2,3-b]pyrrol-5-one

InChI

InChI=1S/C14H14N2O/c1-2-11-12-8-9-15-13(12)16(14(11)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

UICKPBYBCSMWOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCN=C2N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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